

3-Bromo-7-nitroindazole Nitric Oxide Synthase inhibitor

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Compound Focus: 3-Bromo-7-Nitroindazole

CAS No.: 74209-34-0

Cat. No.: S589245

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Basic Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of **3-Bromo-7-nitroindazole**.

Property	Details
CAS Number	74209-34-0 [1] [2]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂ [1] [2] [3]
Molecular Weight	242.03 g/mol [1] [2] [3]

| **Chemical Structure** |  Chemical Structure **3-Bromo-7-nitroindazole** structure [1] | | **SMILES** | O=[N+] (C1=CC=CC2=C1NN=C2Br) [O-] [1] [2] | | **Physical Form** | Solid (Light yellow to yellow) [1] | | **Purity** | Typically ≥98% (HPLC) [2] |

Biological Activity and Pharmacological Profile

3-Bromo-7-nitroindazole acts as a **potent and selective inhibitor of neuronal nitric oxide synthase (nNOS)**, the enzyme responsible for producing nitric oxide (NO) in the brain and nervous system [1] [3]. By

inhibiting nNOS, it reduces the synthesis of NO, an important intercellular messenger [1].

The table below summarizes key quantitative data and experimental findings from research studies.

Aspect	Details / Value	Experimental Context / Notes
Primary Target & Action	Neuronal Nitric Oxide Synthase (nNOS) / Inhibitor [1] [3]	More potent than 7-nitroindazole [2].
In Vitro IC₅₀	80 µM [1]	Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in mouse RAW 264.7 cells after 20 hours [1].
Common In Vivo Doses	3 - 30 mg/kg (rats, intraperitoneal) [1]	Effective dose range varies by model (e.g., 20 mg/kg for memory impairment) [1] [4].

| **Solubility** | **DMSO**: 100 mg/mL (413.17 mM) [1] **Ethanol**: ~50 mM [2] [5] | Hygroscopic DMSO impacts solubility [1]. |

Key Experimental Findings and Applications

Research using **3-Bromo-7-nitroindazole** has revealed several important biological functions of nNOS-derived NO:

- **Spatial Learning and Memory**: Chronic administration (20 mg/kg, i.p., daily for 5 days) impaired the acquisition and performance of rats in the Morris water maze task, suggesting nNOS plays a key role in spatial memory formation [4].
- **Cerebral Ischemic Injury**: In type 2 diabetic rats with induced stroke, **3-Bromo-7-nitroindazole** (3-30 mg/kg, i.p.) inhibited cerebral infarct and edema, improved neurological function, and reduced markers of cellular stress and DNA fragmentation [1].
- **Maternal Behavior**: In lactating prairie voles, inhibiting nNOS with **3-Bromo-7-nitroindazole** (20 mg/kg, i.p., multiple times per day) significantly impaired maternal aggression and reduced citrulline immunoreactivity (an indicator of NO synthesis) in specific brain regions [6].
- **Micturition Reflex**: Intracerebroventricular administration in rats prolonged the intercontraction interval, suggesting that brain NO produced by nNOS plays a role in facilitating the urination reflex [7].

- **Depression-like Behavior:** In a chronic unpredictable mild stress model, the inhibitor (20 mg/kg, i.p., daily for 5 weeks) reversed stress-induced depression-like behaviors and increased BDNF protein levels in the hippocampus [1].

Detailed Experimental Protocols

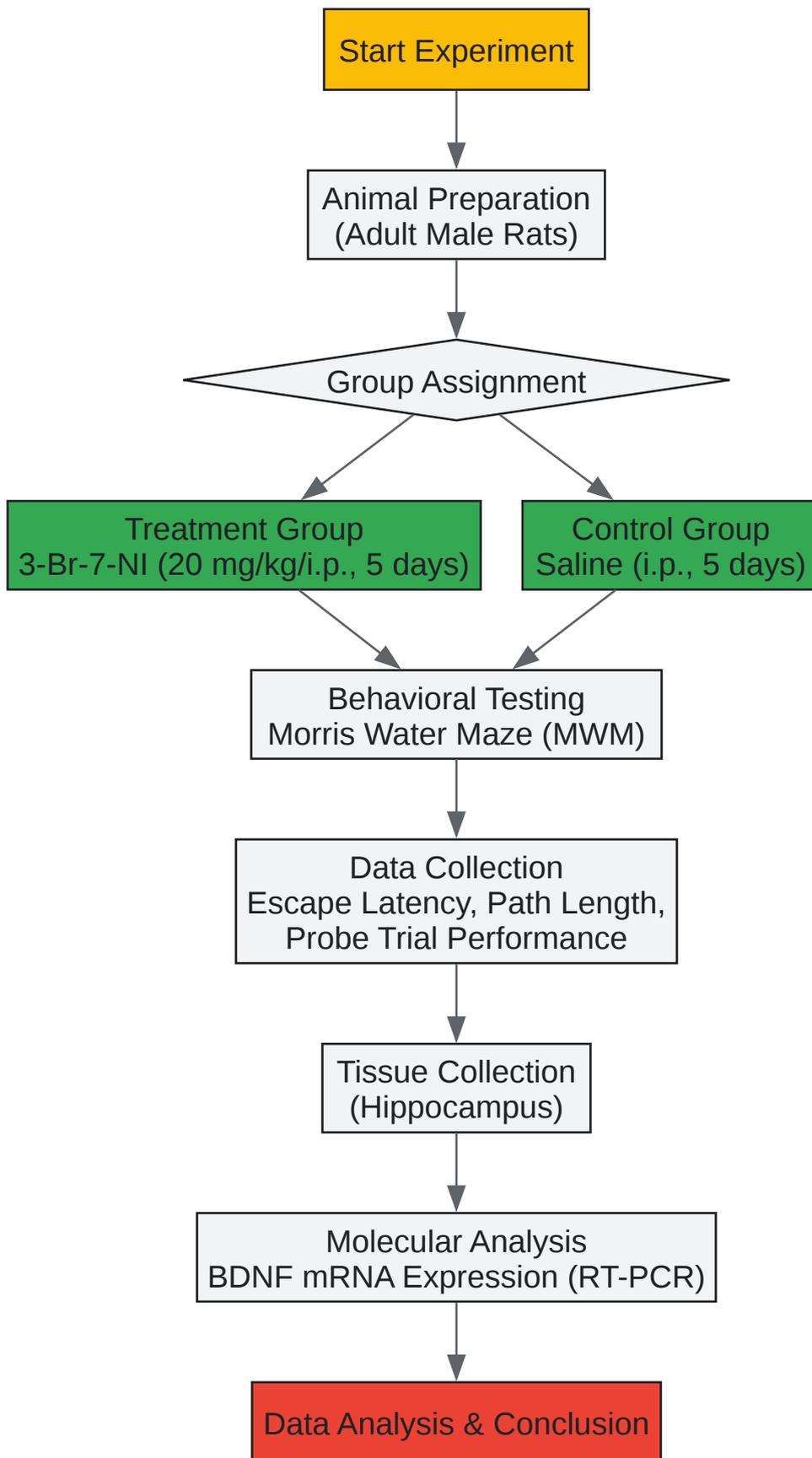
Below are summarized methodologies from key studies to help guide your experimental design.

Protocol 1: Spatial Learning and Memory in Rats (Morris Water Maze) [4]

This protocol evaluates the effect of nNOS inhibition on cognitive function.

- **Animals:** Adult male rats.
- **Drug Administration:**
 - **Treatment Group: 3-Bromo-7-nitroindazole** (20 mg/kg/day, i.p. for 5 days).
 - **Control Group:** Saline (i.p. for 5 days).
 - **Reversal Agent Group:** L-arginine (precursor to NO) can be co-administered to confirm NO-dependent effects.
- **Behavioral Testing:**
 - The **Morris water maze (MWM)** task is used to assess spatial learning and memory.
 - Training consists of multiple trials per day over several days to locate a submerged platform.
 - Parameters measured: escape latency (time to find platform), path length, and time spent in the target quadrant during a probe trial (platform removed).
- **Post-Test Analysis:**
 - Brains are collected, and hippocampal tissue is dissected.
 - **Brain-Derived Neurotrophic Factor (BDNF)** mRNA expression levels are analyzed using techniques like RT-PCR.

This experimental workflow can be visualized as follows:



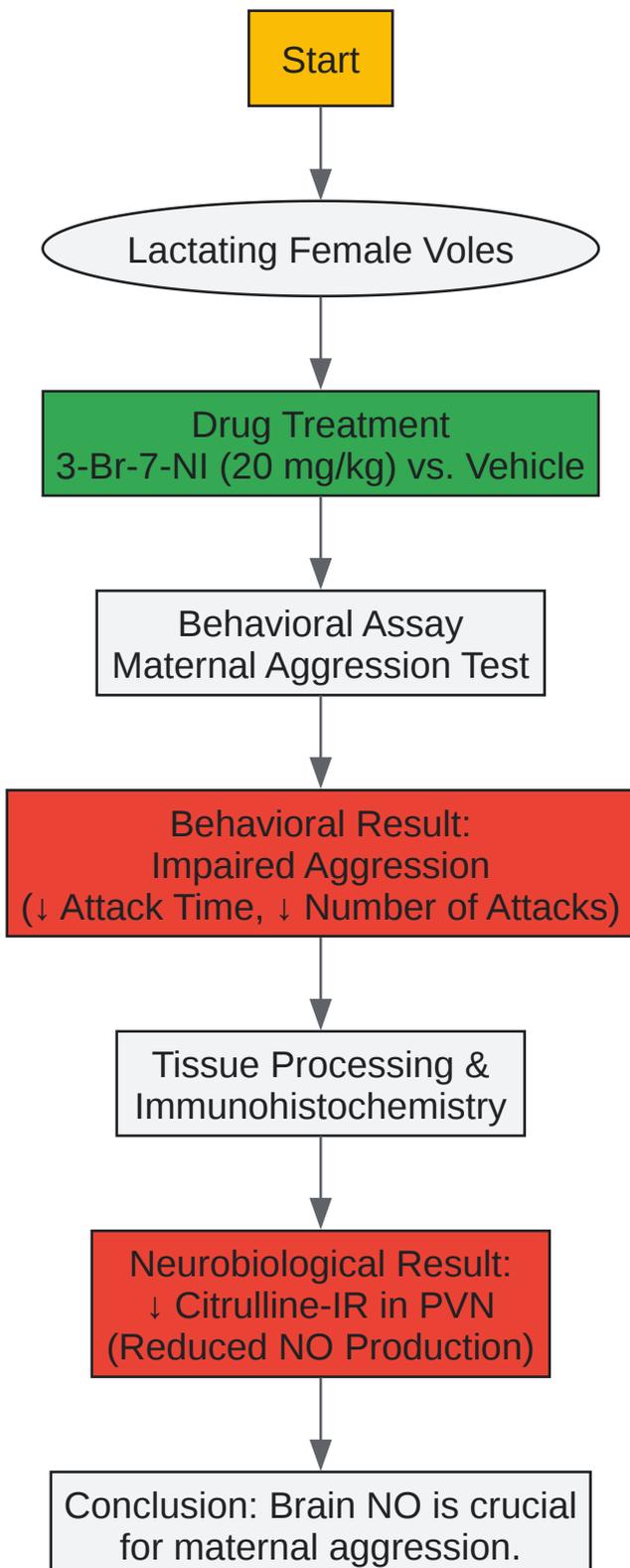
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Protocol 2: Maternal Aggression in Prairie Voles [6]

This protocol assesses the role of nNOS in innate social behavior.

- **Animals:** Lactating female prairie voles.
- **Drug Administration:**
 - **Treatment Group: 3-Bromo-7-nitroindazole** (20 mg/kg, i.p., three times per day for 4 days).
 - **Control Group:** Oil vehicle (i.p., same schedule).
- **Behavioral Testing:**
 - **Maternal aggression tests** are conducted by introducing a novel male intruder into the home cage.
 - Behaviors are recorded and scored for: time spent in aggressive encounters, number of attacks, and latency to the first attack. Time spent sniffing the intruder is measured as a control for general investigation.
- **Immunohistochemistry:**
 - After behavioral tests, animals are perfused, and brains are collected and sectioned.
 - Brain sections are processed for **citrulline immunoreactivity (citrulline-IR)**, a co-product of NO synthesis, to indirectly measure NOS activity in specific brain regions like the paraventricular nucleus (PVN).

The logical flow and key findings of this study are summarized below:



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Practical Application Notes

- **Solubility and Storage:** The compound is soluble in DMSO and ethanol for stock solutions [1] [2]. For *in vivo* studies, it is often dissolved in DMSO and then further diluted in a suitable vehicle like saline with co-solvents (e.g., PEG300, Tween-80) [1]. Store the solid powder at -20°C, desiccated [2] [5].
- **Selectivity: 3-Bromo-7-nitroindazole** is described as a selective nNOS inhibitor [1] [2]. However, always consider potential off-target effects, and using a complementary approach like L-arginine administration can help confirm that observed effects are NO-dependent [4].
- **Research Use Only:** This compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans [1] [2] [5].

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